molecular formula C22H19N3O3S B5165775 4-Methyl-6-[2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylacetyl]-1,4-benzoxazin-3-one

4-Methyl-6-[2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylacetyl]-1,4-benzoxazin-3-one

Cat. No.: B5165775
M. Wt: 405.5 g/mol
InChI Key: AWYXWGSCFQAJJU-UHFFFAOYSA-N
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Description

4-Methyl-6-[2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylacetyl]-1,4-benzoxazin-3-one is a complex organic compound that belongs to the class of benzoxazinones. This compound is characterized by its unique structure, which includes a benzoxazinone core substituted with a sulfanylacetyl group and a pyrimidinyl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-[2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylacetyl]-1,4-benzoxazin-3-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazinone core, followed by the introduction of the sulfanylacetyl group and the pyrimidinyl moiety. Key steps in the synthesis may include:

    Formation of the Benzoxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanylacetyl Group: This step involves the reaction of the benzoxazinone intermediate with a suitable thiol reagent under mild conditions.

    Attachment of the Pyrimidinyl Moiety: The final step involves the coupling of the sulfanylacetyl intermediate with a pyrimidinyl derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-[2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylacetyl]-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoxazinone core can be reduced to form corresponding alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoxazinone derivatives.

Scientific Research Applications

4-Methyl-6-[2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylacetyl]-1,4-benzoxazin-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-6-[2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylacetyl]-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of key enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-6-phenylpyrimidin-2-amine: Shares the pyrimidinyl moiety but lacks the benzoxazinone core.

    2-Amino-4-methylbenzophenone: Contains a benzophenone core instead of a benzoxazinone core.

Uniqueness

4-Methyl-6-[2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylacetyl]-1,4-benzoxazin-3-one is unique due to the combination of its benzoxazinone core, sulfanylacetyl group, and pyrimidinyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-methyl-6-[2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylacetyl]-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-14-23-17(15-6-4-3-5-7-15)11-21(24-14)29-13-19(26)16-8-9-20-18(10-16)25(2)22(27)12-28-20/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYXWGSCFQAJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)SCC(=O)C2=CC3=C(C=C2)OCC(=O)N3C)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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